molecular formula C16H18BrN5S B4364937 5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2,4-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2,4-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4364937
M. Wt: 392.3 g/mol
InChI Key: XDDVJINRMJDBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2,4-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex heterocyclic compound that features a combination of pyrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2,4-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions. One common approach is the cyclocondensation of hydrazine derivatives with carbonyl compounds, followed by further functionalization to introduce the bromo and dimethylphenyl groups . The reaction conditions often involve the use of polar solvents and catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2,4-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromo group can be reduced to a hydrogen atom, leading to the formation of a pyrazole derivative.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution of the bromo group can produce a variety of new pyrazole derivatives with different functional groups.

Scientific Research Applications

5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2,4-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2,4-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and triazole derivatives, such as:

  • 4-(2,4-dimethylphenyl)-1H-pyrazole
  • 1-(4-bromophenyl)-1H-1,2,4-triazole
  • 5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

What sets 5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2,4-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[1-(4-bromopyrazol-1-yl)propan-2-yl]-4-(2,4-dimethylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN5S/c1-10-4-5-14(11(2)6-10)22-15(19-20-16(22)23)12(3)8-21-9-13(17)7-18-21/h4-7,9,12H,8H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDVJINRMJDBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NNC2=S)C(C)CN3C=C(C=N3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2,4-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2,4-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2,4-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2,4-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2,4-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
Reactant of Route 6
5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2,4-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.